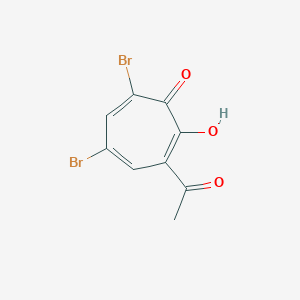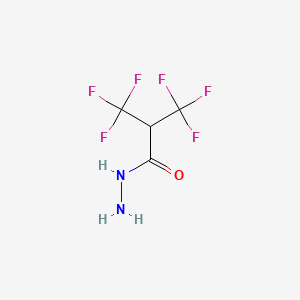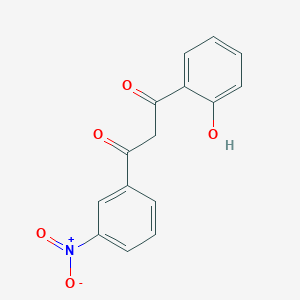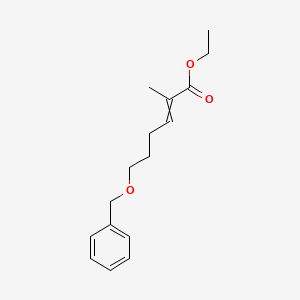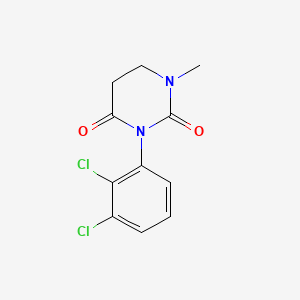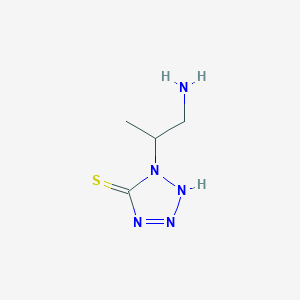
1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of 1-aminopropan-2-ol with thiocyanate under specific conditions. The reaction is carried out in a solvent such as dimethylformamide at a temperature range of 25-30°C. Sodium azide is often used as a reagent to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles with various functional groups.
Aplicaciones Científicas De Investigación
1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial and antifungal agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth, making it a potential antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopropan-2-ol: A related compound with similar structural features but lacking the tetrazole ring.
2-Fluoroamphetamine: Another compound with a similar aminopropyl group but different functional groups and applications.
Uniqueness
1-(1-Aminopropan-2-yl)-1,2-dihydro-5H-tetrazole-5-thione is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
98318-37-7 |
|---|---|
Fórmula molecular |
C4H9N5S |
Peso molecular |
159.22 g/mol |
Nombre IUPAC |
1-(1-aminopropan-2-yl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C4H9N5S/c1-3(2-5)9-4(10)6-7-8-9/h3H,2,5H2,1H3,(H,6,8,10) |
Clave InChI |
RUXHROARRBCTSD-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)N1C(=S)N=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



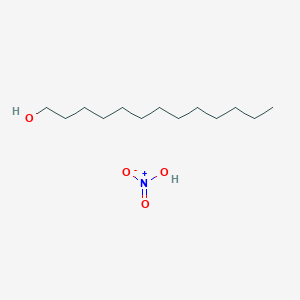
![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
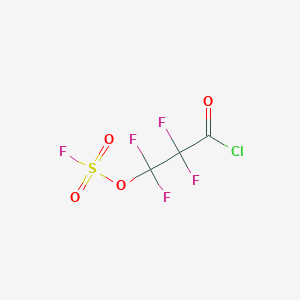
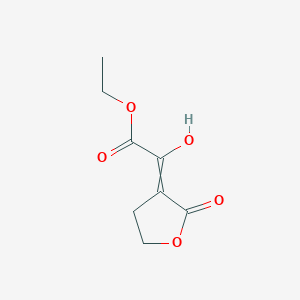
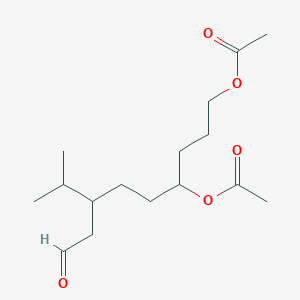
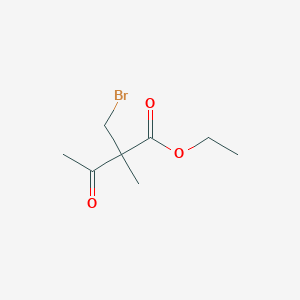
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

